molecular formula C23H29NO4 B6138909 [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol

[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol

Cat. No. B6138909
M. Wt: 383.5 g/mol
InChI Key: XOGVVRGZEXYWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been investigated for its effects on serotonin receptors and its potential as a treatment for depression and anxiety. In pharmacology, [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In medicinal chemistry, [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been investigated for its structural properties and its potential as a lead compound for the development of new drugs.

Mechanism of Action

[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the activity of the prefrontal cortex and the anterior cingulate cortex, which are regions of the brain involved in cognitive processes such as attention, working memory, and decision-making. [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has also been shown to increase the activity of the amygdala, which is a region of the brain involved in emotional processing. Additionally, [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been shown to increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the effects of partial agonists on this receptor. However, [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to study its long-term effects. Additionally, [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has not been extensively studied in humans, and its safety profile is not well understood.

Future Directions

There are several future directions for research on [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol. One direction is to investigate its potential as a treatment for depression and anxiety. Another direction is to study its effects on other serotonin receptors, such as the 5-HT2B and 5-HT2C receptors. Additionally, [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol could be studied as a lead compound for the development of new drugs with improved pharmacological properties. Finally, future research could focus on understanding the long-term effects and safety profile of [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol in humans.
Conclusion:
[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol is a synthetic compound that has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It acts as a partial agonist at the 5-HT2A receptor and has several biochemical and physiological effects. [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has the potential to be a useful tool for studying the effects of partial agonists on serotonin receptors and for the development of new drugs with improved pharmacological properties.

Synthesis Methods

[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol can be synthesized using a multi-step process that involves the condensation of 2,4-dimethoxybenzaldehyde with 2-methylbenzylamine, followed by reduction with sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield [1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-17-7-4-5-8-18(17)14-23(16-25)11-6-12-24(15-23)22(26)20-10-9-19(27-2)13-21(20)28-3/h4-5,7-10,13,25H,6,11-12,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGVVRGZEXYWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)C(=O)C3=C(C=C(C=C3)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-Dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol

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